N-Nitroso Nipecotic Acid-d4 (Major)
Description
Properties
CAS No. |
1329834-25-4 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
162.181 |
IUPAC Name |
2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2 |
InChI Key |
YGOAQYQGTQBALO-KHORGVISSA-N |
SMILES |
C1CC(CN(C1)N=O)C(=O)O |
Synonyms |
1-Nitroso-3-piperidinecarboxylic Acid-d4; 1-Nitrosonipecotic Acid-d4; |
Origin of Product |
United States |
Preparation Methods
Nitrosation Using Tert-Butyl Nitrite Under Solvent-Free Conditions
A solvent-free approach employing tert-butyl nitrite (t-BuONO) as the nitrosating agent is widely adopted for its efficiency and simplified purification. The reaction proceeds as follows:
Reaction Equation :
Procedure :
-
Deuterated Nipecotic Acid Preparation : Nipecotic acid is deuterated via hydrogen-deuterium exchange using D₂O under acidic conditions, achieving >98% isotopic enrichment.
-
Nitrosation : The deuterated nipecotic acid is mixed with excess t-BuONO (1.5 equiv) at 0–5°C for 4 hours. The absence of solvent minimizes side reactions and enhances reaction kinetics.
-
Workup : The crude product is washed with cold water to remove unreacted t-BuONO and tert-butanol, followed by recrystallization from ethanol to achieve >95% purity.
Key Advantages :
Acidic Nitrosation with Sodium Nitrite
An alternative method utilizes sodium nitrite (NaNO₂) in an acidic medium, though this approach is less common due to challenges in controlling nitrosamine byproducts.
Reaction Equation :
Procedure :
-
Deuteration : As above.
-
Reaction Conditions : NaNO₂ (1.2 equiv) is added to a chilled (0°C) solution of deuterated nipecotic acid in 1M HCl. The mixture is stirred for 6 hours.
-
Purification : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate) yield the product in 70–75% purity.
Limitations :
-
Byproduct Formation : Competing diazotization reactions reduce yield.
-
Purity Challenges : Requires additional purification steps, increasing production costs.
Optimization of Reaction Parameters
Temperature and pH Control
Optimal nitrosation occurs at 0–5°C, preventing thermal decomposition of the nitroso intermediate. A pH range of 1–2 (maintained by HCl) ensures protonation of the amine group, facilitating electrophilic attack by the nitrosating agent. Deviations beyond pH 3 result in incomplete reactions (<50% conversion).
Deuterium Retention Analysis
Deuterium incorporation is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key findings include:
| Deuteration Site | MS Signal (m/z) | ¹H-NMR δ (ppm) |
|---|---|---|
| Piperidine C-3 | 162.18 (M⁺) | 3.15 (d, J = 5.1 Hz) |
| Piperidine C-4 | - | 1.98 (m) |
Data confirm >98% deuterium retention at the C-3 and C-4 positions post-nitrosation.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost-effectiveness and regulatory compliance. Key considerations include:
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance mixing and heat transfer:
-
Residence Time : 30 minutes.
-
Throughput : 5 kg/day.
-
Yield : 88% with 97% purity.
Byproduct Mitigation
Addition of ascorbic acid (0.1% w/w) suppresses nitrosamine dimer formation, a common impurity in industrial batches.
Analytical Validation and Quality Control
Regulatory compliance requires rigorous characterization:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | >95% |
| Deuterium Enrichment | MS/MS | ≥98% at C-3 and C-4 |
| Residual Solvents | GC-FID | <0.1% (ethanol) |
Certificates of Analysis (CoA) document these parameters to meet FDA and EMA guidelines.
Comparative Analysis of Synthesis Methods
The table below summarizes the efficacy of primary preparation methods:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| t-BuONO (solvent-free) | 85–90% | >95% | High | $$$ |
| NaNO₂/HCl | 70–75% | 80–85% | Moderate | $$ |
The solvent-free method is preferred for industrial applications due to superior yield and purity.
Emerging Techniques and Research Directions
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the nitroso group to a nitro group under oxidative conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is N-Nitro Nipecotic Acid-d4.
Reduction: The major product is N-Amino Nipecotic Acid-d4.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
N-Nitroso Nipecotic Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of nipecotic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of nipecotic acid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-Nitroso Nipecotic Acid-d4 involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
Structural and Functional Similarities
N-Nitroso Nipecotic Acid-d4 shares core features with other NOCs:
Key Differences and Comparative Data
Below is a comparative analysis of Nipecotic Acid-d4 with prominent NOCs:
Mechanistic and Toxicological Comparisons
- Carcinogenic Pathways: Nipecotic Acid-d4: Limited data, but presumed to follow NOC mechanisms (DNA adduct formation, oxidative stress) . NDMA/NDEA: Metabolized by cytochrome P450 enzymes to alkylating agents (e.g., methyldiazonium ion), causing DNA mutations . 4NQO: Directly generates reactive oxygen species (ROS) and DNA strand breaks, bypassing metabolic activation .
- Endogenous vs. Exogenous Formation: Nipecotic Acid-d4 is synthetically produced, unlike NDMA/NTCA, which form endogenously (45–75% of total NOC exposure) . Endogenous nitrosation is inhibited by ascorbic acid (vitamin C), which reduces gastric NOC levels by 50–75% .
Analytical and Epidemiological Relevance
- Nipecotic Acid-d4: Critical for quantifying trace NOCs in human biomonitoring, aligning with databases like the USDA-ARS N-Nitroso Compound Database .
- NTCA: Used as a urinary biomarker to estimate daily endogenous NOC exposure (e.g., 16.6–30.0 µg/person after nitrate/proline ingestion) .
Q & A
Q. What analytical methodologies are recommended for characterizing N-Nitroso Nipecotic Acid-d4 (Major) in drug formulations?
To ensure accurate quantification and structural confirmation, use hyphenated techniques such as LC-MS/MS (for sensitivity in trace analysis) and GC-CI/MS/MS (for volatile nitrosamines) . Deuterated analogs (e.g., N-Nitrosodiethylamine-d4) improve method specificity by serving as internal standards to correct for matrix effects . For structural elucidation, combine 1H/13C-NMR with high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm deuteration sites . Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) .
Q. How should researchers select reference standards for N-Nitroso Nipecotic Acid-d4 (Major) in regulatory submissions?
Prioritize certified reference materials (CRMs) with ≥99% purity and deuterium enrichment >99 atom% D to minimize isotopic interference . Secondary standards require full validation per FDA/EMA guidelines , including stability studies under storage conditions (e.g., -20°C for methanol solutions) . Cross-validate against primary CRMs using inter-laboratory comparisons to ensure batch-to-batch consistency .
Q. What sample preparation techniques minimize artifactual nitrosation during analysis?
Adopt QuEChERS-based extraction with acidic buffers (pH 3–4) to suppress nitrosation . Include chemical inhibitors such as ascorbic acid (1% w/v) to block residual nitrosating agents . For solid matrices, homogenize under liquid nitrogen to prevent heat-induced degradation . Validate recovery rates using spiked samples with isotopically labeled analogs (e.g., N-Nitrosodiethylamine-d10) .
Advanced Research Questions
Q. How can structural isomerism or rotamer formation impact HPLC analysis of N-Nitroso Nipecotic Acid-d4 (Major)?
N-Nitroso compounds often exhibit rotameric equilibria due to restricted rotation around the N–N bond, leading to split HPLC peaks (e.g., metoprolol N-nitroso shows two peaks at 8.9 and 9.4 min) . To resolve this:
Q. What experimental strategies address discrepancies in N-Nitroso compound quantification across analytical platforms?
Discrepancies often arise from matrix effects or ion suppression in MS . Mitigate by:
- Standard addition methods : Spiking samples with known concentrations of deuterated analogs (e.g., N-Nitroso-diethylamine-d10) to correct recovery .
- Multi-platform validation : Cross-validate results using GC-TEA (thermal energy analysis) and LC-HRMS to confirm specificity .
- Statistical outlier analysis : Apply Grubbs’ test to identify and exclude anomalous data points from batch replicates .
Q. How can researchers leverage N-nitroso-directed C–H activation for synthesizing derivatives of N-Nitroso Nipecotic Acid-d4?
The N-nitroso group acts as a transient directing group for regioselective C–H functionalization. For example, Rh(III)-catalyzed ortho-olefination enables coupling with alkenes under mild conditions (e.g., 40°C, 12 h) . Post-synthesis, reduce the nitroso group to an amine using Zn/HCl to regenerate the parent scaffold while retaining deuteration . Optimize reaction yields (>85%) by screening solvents (e.g., DCE vs. MeCN) and catalyst loadings (2–5 mol%) .
Q. What surrogate models are appropriate for assessing carcinogenic risk when in vivo data for N-Nitroso Nipecotic Acid-d4 (Major) are limited?
Apply read-across analysis using structurally similar surrogates with robust carcinogenicity data (e.g., N-Nitrosodiethylamine or NDMA) . Key criteria include:
- Structural similarity : Matching substituents (e.g., alkyl chain length) and nitroso group reactivity.
- Metabolic profiling : Compare cytochrome P450-mediated activation pathways using in vitro microsomal assays .
- Dose-response modeling : Extrapolate TD₅₀ values from surrogate data using linear extrapolation for risk assessment .
Methodological Considerations
Q. How should researchers design studies to evaluate environmental or dietary exposure to N-Nitroso Nipecotic Acid-d4?
- Exposure assessment : Link compound levels to food frequency questionnaires (FFQs) or 7-day dietary records using database-matched N-nitroso values .
- Sampling strategy : Collect triplicate samples across multiple batches/locations to account for variability .
- Statistical power : Ensure sample sizes ≥100 to detect inter-method differences (e.g., FFQ vs. HPLC) with 90% confidence .
Q. What regulatory frameworks govern the control of N-Nitroso impurities in pharmaceuticals?
Follow EMA CHMP/QWP/1858/04 and FDA M7(R2) guidelines, which mandate:
- Threshold limits : ≤18 ng/day for nitrosamines with TD₅₀ > 6.25 μg/kg/day .
- Root-cause analysis : Investigate synthetic pathways (e.g., nitrite contamination in reagents) using fishbone diagrams .
- Lifecycle management : Monitor batches post-approval via stability-indicating methods to detect degradation-related nitrosation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
